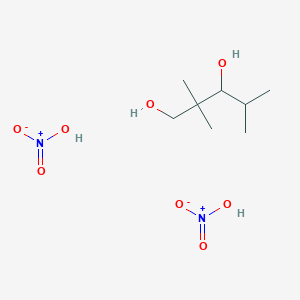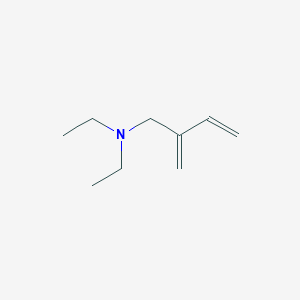
N,N-Diethyl-2-methylidenebut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-methylidenebut-3-en-1-amine is an organic compound belonging to the class of amines It features a nitrogen atom bonded to two ethyl groups and a butenyl chain with a methylene group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methylidenebut-3-en-1-amine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of diethylamine with 2-chlorobut-3-en-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbon bearing the leaving group (chloride), resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Diethylamine, 2-chlorobut-3-en-1-ol
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N,N-diethyl-2-methylidenebut-3-en-1-one or other oxidized derivatives.
Reduction: Formation of N,N-diethylbutan-3-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-methylidenebut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-2-methylidenebut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the methylene group and the amine functionality allows for versatile interactions with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-methylidenebut-2-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethyl-2-methylbut-3-en-1-amine: Lacks the methylene group, leading to different reactivity and properties.
N,N-Dimethyl-2-methylidenebut-3-en-1-amine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
Uniqueness
N,N-Diethyl-2-methylidenebut-3-en-1-amine is unique due to the presence of both the methylene group and the diethylamine functionality
Propiedades
Número CAS |
128328-68-7 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N,N-diethyl-2-methylidenebut-3-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(4)8-10(6-2)7-3/h5H,1,4,6-8H2,2-3H3 |
Clave InChI |
ZCYKDACWFZTULP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


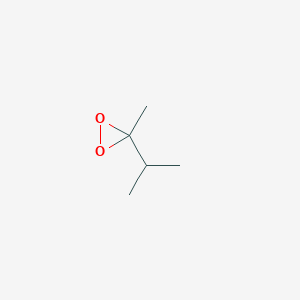
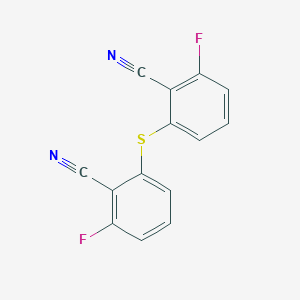


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
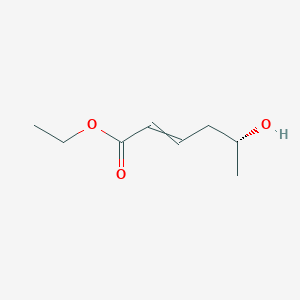
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

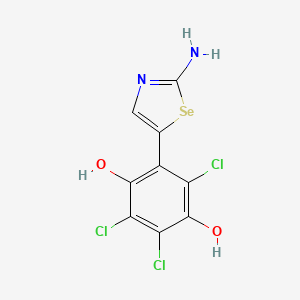
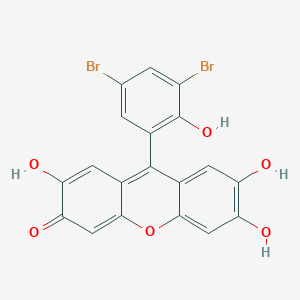
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
